4-Bromo-2-chloro-6-fluorophenol

Overview

Description

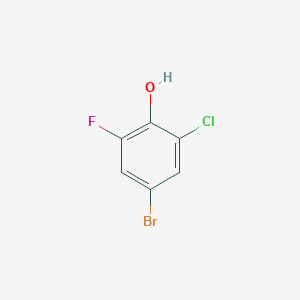

4-Bromo-2-chloro-6-fluorophenol (CAS: 161045-79-0) is a trihalogenated phenolic compound with the molecular formula C₆H₃BrClFO and a molecular weight of 225.44 g/mol . Structurally, the hydroxyl group occupies position 1 on the benzene ring, with chlorine at position 2, bromine at position 4, and fluorine at position 6 (Figure 1). This substitution pattern imparts unique electronic and steric properties, making it valuable in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and advanced materials .

The compound’s reactivity is influenced by the electron-withdrawing effects of halogens, which enhance the acidity of the phenolic hydroxyl group (pKa ≈ 7–8 estimated for analogous trihalophenols) compared to unsubstituted phenol (pKa ~10). It is typically stored at 2–8°C in sealed containers to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-6-fluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 2-chloro-6-fluorophenol, bromination can be carried out using bromine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .

Scientific Research Applications

Chemistry

4-Bromo-2-chloro-6-fluorophenol is primarily utilized as a building block in organic synthesis. Its halogenated structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : It is used in Suzuki and Sonogashira coupling reactions to form complex organic molecules.

- Synthesis of Pharmaceuticals : The compound acts as an intermediate for synthesizing pharmaceuticals, where its halogen atoms can be replaced or modified to create therapeutically active compounds .

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activities : Preliminary investigations suggest that it may possess anticancer properties, warranting further exploration into its mechanisms and efficacy against various cancer cell lines .

Medicine

The compound is being explored as a precursor for pharmaceutical compounds with potential therapeutic effects. Its unique structure may allow for the development of new drugs targeting specific diseases. Notably, it has been studied for its role in synthesizing insecticidal and acaricidal active substances, contributing to agricultural chemistry .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

- Chemical Manufacturing : It serves as an intermediate in the synthesis of various chemical products.

- Agricultural Chemicals : The compound is involved in producing pesticides and herbicides, enhancing crop protection strategies .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups. This suggests potential use in developing new antibiotics.

Case Study 2: Synthesis of Insecticides

Research focusing on the synthesis of insecticidal compounds highlighted the utility of this compound as an intermediate. The compound was successfully converted into several phosphoric acid esters known for their insecticidal properties, showcasing its importance in agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluorophenol involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The phenolic group can form hydrogen bonds, further affecting its interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Trihalophenols

Positional Isomers

Despite sharing the same molecular formula (C₆H₃BrClFO), its substituent arrangement results in distinct properties:

- Melting Point: 38–40°C (vs. unreported for 4-Bromo-2-chloro-6-fluorophenol) .

- Reactivity : Bromine at position 2 may alter nucleophilic substitution pathways due to steric hindrance near the hydroxyl group.

- Applications : Used in fluorochemical synthesis, but less commonly reported in pharmaceutical intermediates compared to the 4-bromo isomer .

Halogen-Substituted Phenols

| Compound | Molecular Formula | Substituents (Positions) | Key Properties/Applications | Reference |

|---|---|---|---|---|

| 2-Chloro-6-fluorophenol | C₆H₄ClFO | Cl (2), F (6) | Lower acidity (pKa ~8.5); precursor for herbicides | [General Trends] |

| 4-Bromo-2-chlorophenol | C₆H₄BrClO | Br (4), Cl (2) | Higher thermal stability; used in polymer stabilizers | [14] |

| 2,4,6-Trifluorophenol | C₆H₃F₃O | F (2,4,6) | Extremely acidic (pKa ~4.5); catalyst in organic reactions | [19] |

Key Trends :

- Synthetic Utility : Bromine and chlorine substituents improve electrophilic aromatic substitution (EAS) regioselectivity, whereas fluorine’s small size minimizes steric effects .

Reactivity and Photochemical Behavior

This compound exhibits unique photoreactivity under matrix-isolation conditions. Infrared (IR) spectroscopy studies in argon matrices at 10 K revealed:

- Intramolecular Hydrogen Tunneling: The hydroxyl group undergoes tautomerization via quantum tunneling, a phenomenon less pronounced in non-fluorinated analogs .

- Photodegradation: UV irradiation leads to cleavage of the C–Br bond, forming 2-chloro-6-fluorophenol as a primary photoproduct .

Spectroscopic and Crystallographic Data

- IR Spectroscopy: The compound’s O–H stretching frequency (3450 cm⁻¹) is redshifted compared to phenol (3650 cm⁻¹) due to halogen electronegativity .

- DFT Calculations : B3LYP/6-311G(d,p) studies confirm planar geometry and intramolecular hydrogen bonding between the hydroxyl group and adjacent halogens .

- Crystallography: Structural analogs like (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol (studied via SHELX) show halogen-halogen interactions stabilizing crystal packing, a feature likely shared by this compound .

Biological Activity

4-Bromo-2-chloro-6-fluorophenol (BCFP) is a halogenated phenolic compound with the molecular formula C₆H₃BrClFO and a molecular weight of 225.44 g/mol. Its unique structure, characterized by the presence of multiple halogen substituents, suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of BCFP, focusing on its antimicrobial properties, potential cytotoxic effects, and structure-activity relationships.

| Property | Value |

|---|---|

| CAS Number | 161045-79-0 |

| Molecular Formula | C₆H₃BrClFO |

| Molecular Weight | 225.44 g/mol |

| Purity | ≥97% |

| SMILES | OC1=C(F)C=C(Br)C=C1Cl |

Antimicrobial Activity

Research indicates that BCFP exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for BCFP were found to be comparable to those of established antibiotics, suggesting its potential as a novel antibacterial agent.

Case Study: Antibacterial Efficacy

In a comparative study of fluoroaryl compounds, BCFP showed an inhibition zone diameter of 15 mm against S. aureus, indicating potent antibacterial activity. The study utilized disc diffusion methods to assess the efficacy of BCFP against bacterial biofilms, revealing that it significantly reduced biofilm formation compared to untreated controls .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of BCFP have been evaluated in various cell lines. Preliminary findings suggest that BCFP may induce apoptosis in cancer cells, potentially through oxidative stress mechanisms. The incorporation of fluorine into the phenolic structure is believed to enhance its cytotoxicity by increasing lipophilicity, which may facilitate cellular uptake.

Structure-Activity Relationship (SAR)

The biological activity of BCFP can be attributed to its structural characteristics. The presence of bromine and chlorine atoms enhances its reactivity and interaction with biological targets. Studies have shown that modifications in the halogen substituents can significantly alter the compound's potency and selectivity against different pathogens .

Summary of Findings

The biological activities of this compound can be summarized as follows:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Bromo-2-chloro-6-fluorophenol, and how can side-product formation be minimized?

- Methodology : Optimize halogenation sequences (e.g., bromination followed by chlorination/fluorination) under inert conditions to prevent oxidation or decomposition. Use low-temperature reactions (e.g., −78°C for fluorination) and anhydrous solvents (THF, DCM) to control reactivity. Monitor intermediates via TLC or HPLC. Post-synthesis, employ column chromatography or recrystallization for purification, referencing safety protocols for halogenated waste handling .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Compare H/C NMR shifts with DFT-predicted spectra (e.g., B3LYP/6-311+G(d,p)) to confirm substituent positions .

- IR Spectroscopy : Assign O-H stretching (~3200 cm) and halogen-related vibrations (C-Br: ~500 cm) using matrix-isolation IR to avoid solvent interference .

- Mass Spectrometry : Confirm molecular ion ([M]) and isotopic patterns (Br/Cl) via high-resolution MS.

Advanced Research Questions

Q. What computational methods are most effective for predicting the vibrational spectra and electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP or M06-2X ) with dispersion corrections to model halogen interactions. Basis sets like 6-311+G(d,p) capture polarization and diffuse effects.

- Validation : Compare computed IR/Raman spectra with experimental matrix-isolation data. Address discrepancies by adjusting exchange-correlation functionals or including anharmonic corrections .

Q. How can matrix-isolation infrared spectroscopy elucidate photoreaction mechanisms of this compound in low-temperature environments?

- Methodology :

- Matrix Setup : Sublimate the compound into argon matrices at 10 K to isolate individual molecules.

- Photolysis : Irradiate with UV light (e.g., 254 nm) and monitor C-Br/C-Cl bond cleavage via time-resolved IR. Identify intermediates like radicals or tautomers through isotopic labeling (e.g., O for O-H groups) .

- Tunneling Effects : Analyze hydrogen-atom transfer kinetics at cryogenic temperatures to distinguish thermal vs. quantum mechanical pathways .

Q. How should researchers resolve discrepancies between crystallographic data and computational models for halogenated phenols?

- Methodology :

- Refinement Tools : Use SHELXL to refine X-ray data, applying restraints for disordered halogen atoms. Validate against DFT-optimized geometries (e.g., bond lengths, angles).

- Error Analysis : Compare residual density maps and R-factors. Adjust computational models by incorporating solvent effects or thermal motion corrections. Cross-validate with spectroscopic data .

Q. Data Contradiction Analysis

Q. What steps should be taken when experimental and computational vibrational frequencies for this compound diverge significantly?

- Methodology :

- Source Identification : Check for anharmonicity in O-H stretches (computational models often assume harmonic oscillators).

- Basis Set Optimization : Test larger basis sets (e.g., cc-pVTZ) or explicitly correlated methods (e.g., CCSD(T)) for halogen interactions.

- Experimental Calibration : Re-measure spectra under vacuum to eliminate matrix effects .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in photolysis experiments?

- Methodology :

Properties

IUPAC Name |

4-bromo-2-chloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYONPKSDTUPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936443 | |

| Record name | 4-Bromo-2-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161045-79-0 | |

| Record name | 4-Bromo-2-chloro-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161045-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161045-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.